molecular formula C20H21N5O3 B2776701 3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-86-7

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2776701
CAS No.: 2034561-86-7
M. Wt: 379.42
InChI Key: XASWUWHYDHPTBS-UHFFFAOYSA-N
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Description

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with a carbonitrile group and a morpholinobenzoyl-pyrrolidinyl moiety, making it a unique structure with interesting chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the Checkpoint Kinase 1 (CHK1) . CHK1 is a critical component of the cellular response to DNA damage, especially the repair of DNA breaks arising during replication or caused by DNA-damaging chemotherapies and ionizing radiation .

Mode of Action

The compound acts as a highly selective adenosine triphosphate (ATP) competitive inhibitor of CHK1 . It interacts with CHK1 and inhibits its activity, thereby disrupting the normal function of the kinase .

Biochemical Pathways

Upon inhibition of CHK1, the cell cycle is halted at checkpoints in Synthesis (S) or Gap 2 (G2) phase . At the same time, CHK1 initiates DNA repair by homologous recombination through signaling to the repair protein RAD51 . Therefore, the inhibition of CHK1 by the compound provides an opportunity for repair of the damaged DNA before the replicating cell enters mitosis .

Pharmacokinetics

It is mentioned that the compound has been optimized forin vivo pharmacokinetic−pharmacodynamic (PK PD) properties . This suggests that the compound has been designed to have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would impact its bioavailability.

Result of Action

The inhibition of CHK1 by the compound results in the potentiation of deoxyribonucleic acid (DNA) damaging chemotherapy and acts as a single agent . This means that the compound enhances the effect of chemotherapy drugs that cause DNA damage and can also act independently to halt the cell cycle and initiate DNA repair .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis. One common approach is the coupling of a pyrazine derivative with a pyrrolidine derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the preparation of intermediates, purification, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized pyrazine derivatives, while substitution reactions can produce a wide range of substituted pyrazine compounds.

Scientific Research Applications

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Shares the pyrrolidine and benzonitrile moieties but lacks the pyrazine ring.

    Morpholine derivatives: Contain the morpholine ring but differ in the rest of the structure.

    Pyrazine derivatives: Feature the pyrazine ring but have different substituents.

Uniqueness

3-((1-(4-Morpholinobenzoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of a pyrazine ring, a morpholinobenzoyl group, and a pyrrolidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-(4-morpholin-4-ylbenzoyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c21-13-18-19(23-7-6-22-18)28-17-5-8-25(14-17)20(26)15-1-3-16(4-2-15)24-9-11-27-12-10-24/h1-4,6-7,17H,5,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASWUWHYDHPTBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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